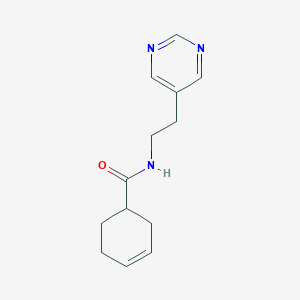
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as PEC, has been a topic of interest in medicinal chemistry. A study published in Molecules described the design and synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide and its derivatives are synthesized through a series of chemical reactions that yield compounds with potential biological activities. For instance, the synthesis and spectral characterization of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes have shown promising antioxidant activities compared to standard antioxidants, indicating the importance of the pyrimidine nucleus in biological systems (Rani et al., 2012).
Anticancer and Anti-5-lipoxygenase Agents
Compounds derived from the pyrimidine structure, including those related to this compound, have been evaluated for their anticancer properties and as anti-5-lipoxygenase agents. A study on pyrazolopyrimidines derivatives revealed their potent cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, demonstrating their potential as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrimidine derivatives, synthesized using various starting materials, have shown significant antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid. These findings suggest the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Topoisomerase IIα Inhibitory Activity and Cytotoxicity
A series of novel compounds, including ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates, have been synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancer cell lines. These compounds, particularly analogue 5d, have shown significant cytotoxic effects and potential as anticancer agents (Alam et al., 2016).
Antifolates as Antitumor Agents
The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates demonstrates their role as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds, particularly the classical analogue, have shown excellent inhibitory activity against human DHFR and significant antitumor efficacy (Gangjee et al., 2007).
Propriétés
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(12-4-2-1-3-5-12)16-7-6-11-8-14-10-15-9-11/h1-2,8-10,12H,3-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNAACFJIPQYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
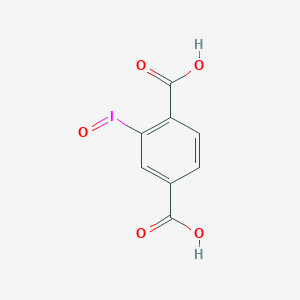
![12-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B2568495.png)
![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)
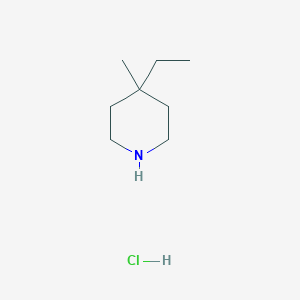
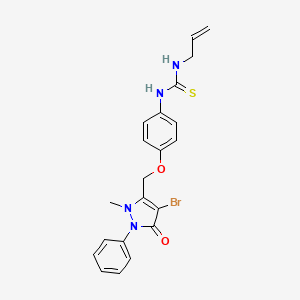
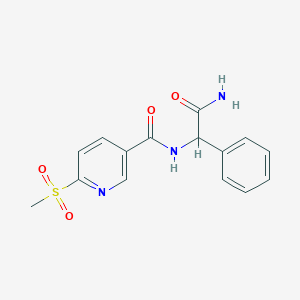
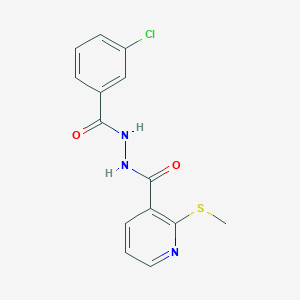
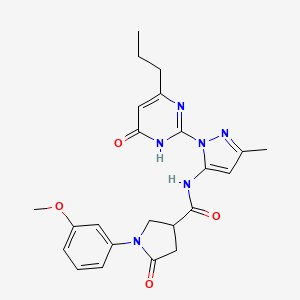
![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)
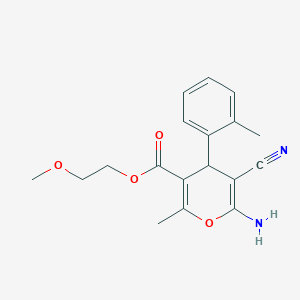
![2-([1,1'-biphenyl]-4-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide](/img/structure/B2568511.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)
![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)
![(E)-N-(2-((1H-indol-3-yl)thio)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2568515.png)
